2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol 2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol
Brand Name: Vulcanchem
CAS No.: 941493-08-9
VCID: VC21390692
InChI: InChI=1S/C19H22N2O2/c1-14-8-4-7-11-17(14)23-13-12-21-16-10-6-5-9-15(16)20-18(21)19(2,3)22/h4-11,22H,12-13H2,1-3H3
SMILES: CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C(C)(C)O
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4g/mol

2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol

CAS No.: 941493-08-9

Cat. No.: VC21390692

Molecular Formula: C19H22N2O2

Molecular Weight: 310.4g/mol

* For research use only. Not for human or veterinary use.

2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol - 941493-08-9

Specification

CAS No. 941493-08-9
Molecular Formula C19H22N2O2
Molecular Weight 310.4g/mol
IUPAC Name 2-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]propan-2-ol
Standard InChI InChI=1S/C19H22N2O2/c1-14-8-4-7-11-17(14)23-13-12-21-16-10-6-5-9-15(16)20-18(21)19(2,3)22/h4-11,22H,12-13H2,1-3H3
Standard InChI Key BVPSHCNGASCUIV-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C(C)(C)O
Canonical SMILES CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C(C)(C)O

Introduction

Chemical Identity and Structural Characteristics

2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol is an organic compound belonging to the benzimidazole class of heterocyclic aromatic compounds. This chemical entity features a benzene ring fused to an imidazole ring, creating the core benzimidazole structure. The compound is characterized by the strategic attachment of a 2-methylphenoxyethyl group at the N1 position and a propan-2-ol moiety at the C2 position of the benzimidazole nucleus. These structural features contribute to its unique chemical profile and potential biological interactions.

Identification Parameters

The compound has been systematically cataloged with specific identifiers that facilitate its recognition across chemical databases and scientific literature. These standardized parameters ensure accurate identification for research purposes.

Table 1: Identification Parameters

ParameterValue
CAS Registry Number941493-08-9
PubChem CID17027788
Molecular FormulaC₁₉H₂₂N₂O₂
Molecular Weight310.4 g/mol
IUPAC Name2-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]propan-2-ol
Alternative IdentifiersF3287-0629

The compound was first registered in chemical databases in November 2007, with updates to its record as recently as March 2025 . This ongoing documentation reflects continued research interest in the compound and its properties.

Structural Features

The molecular architecture of 2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol comprises several key structural elements that define its chemical behavior. The benzimidazole core provides a planar, aromatic system with nitrogen atoms that can participate in hydrogen bonding. The 2-methylphenoxyethyl substituent introduces steric bulk and additional aromatic character, while the propan-2-ol moiety contributes hydroxyl functionality that can engage in hydrogen bonding interactions.

These structural components work together to influence the compound's physical properties, chemical reactivity, and potential for biological interactions. The presence of both hydrophobic regions (the aromatic rings) and hydrophilic groups (the hydroxyl moiety) creates an amphipathic character that may affect solubility and membrane permeability in biological systems.

Physical and Chemical Properties

The physical and chemical properties of 2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol determine its behavior in various environments and its potential applications in research and development. These properties arise from the compound's structural features and the electronic distribution within its molecular framework.

Physical State and Appearance

While specific documentation of the compound's physical appearance is limited in the available research, benzimidazole derivatives typically manifest as crystalline solids at room temperature. The presence of aromatic rings and hydrogen bonding capabilities often contributes to relatively high melting points compared to similar-sized aliphatic compounds.

Solubility and Partition Characteristics

The compound's hybrid structure, featuring both polar and nonpolar regions, influences its solubility profile. The hydroxyl group on the propan-2-ol moiety enhances water solubility through hydrogen bonding, while the aromatic regions favor dissolution in less polar solvents. This balance of structural features makes the compound potentially soluble in a range of organic solvents including alcohols, which may facilitate its use in various experimental protocols and formulations.

Synthesis and Preparation Methods

The synthesis of 2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol typically follows established procedures for benzimidazole derivatives, adapted to incorporate the specific substituents required for this compound.

General Synthetic Approach

The preparation of this compound generally employs a multi-step synthetic route beginning with readily available starting materials. The process typically initiates with o-phenylenediamine as the foundational building block for constructing the benzimidazole core. The synthesis requires careful temperature and pH control throughout the reaction sequence to ensure proper formation of the desired product.

The synthesis pathway generally involves:

  • Formation of the benzimidazole core from o-phenylenediamine

  • N-alkylation with the appropriate 2-methylphenoxyethyl halide

  • Introduction of the propan-2-ol moiety at the C2 position

  • Purification through recrystallization or chromatographic methods

Purification and Characterization

Following synthesis, the compound requires purification to remove reaction byproducts and unreacted starting materials. Common purification methods include recrystallization from appropriate solvent systems or column chromatography on silica gel. The purified compound is typically characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry to confirm its structural identity and purity.

Molecular Interactions and Mechanism of Action

Understanding the potential interactions of 2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol at the molecular level provides insights into its possible applications and biological effects.

Structural Basis for Molecular Interactions

The benzimidazole core of this compound serves as a key pharmacophore that can interact with various biological targets. This heterocyclic system can participate in multiple types of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interaction capabilities make benzimidazole derivatives valuable in medicinal chemistry for designing molecules that can bind to specific targets .

In the case of 2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol, the specific substituents enhance and modulate these interaction capabilities:

  • The 2-methylphenoxyethyl group contributes to binding affinity and target specificity through additional aromatic interactions and steric effects

  • The propan-2-ol moiety provides hydrogen bonding donor and acceptor sites that can interact with complementary groups on protein targets

  • The flexible ethyl linker allows conformational adaptation to optimize binding to target sites

Analytical Characterization

Analytical techniques provide essential data for confirming the identity, purity, and structural features of 2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol. These methods generate characteristic spectral fingerprints that facilitate identification and quality assessment.

Chromatographic Analysis

Chromatographic methods such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) serve as valuable tools for assessing the purity of 2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol and monitoring reaction progress during synthesis. These techniques can separate the target compound from impurities and starting materials, supporting quality control in research applications.

Structure-Activity Relationships

Understanding the relationship between the structural features of 2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol and its chemical or biological activities provides valuable insights for rational design and optimization.

Comparison with Related Compounds

Examining structurally related benzimidazole derivatives can illuminate the functional significance of specific substituents in 2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol. One such related compound is (1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)methanol, which shares the core benzimidazole structure but differs in substituent patterns .

Table 2: Comparison with Related Compound

Parameter2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)methanol
Molecular FormulaC₁₉H₂₂N₂O₂C₂₀H₂₄N₂O₂
Molecular Weight310.4 g/mol324.42 g/mol
Phenoxy Substituent2-methylphenoxy5-methyl-2-(propan-2-yl)phenoxy
C2 Substituentpropan-2-olmethanol
logPNot specified in sources4.735
Hydrogen Bond AcceptorsNot specified in sources3
Hydrogen Bond DonorsNot specified in sources1

These structural differences, though subtle, can significantly impact physicochemical properties and biological activities. The addition of a propan-2-yl (isopropyl) group and repositioning of the methyl group in the related compound alters its steric profile and potentially its target interactions .

Future Research Directions

Exploration of 2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol presents numerous opportunities for advancing scientific understanding and potential applications.

Experimental Studies

Further experimental investigation of 2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol could yield valuable insights into its fundamental properties and potential applications. Key areas for research include:

  • Thermal stability studies to determine decomposition parameters and storage requirements

  • Reactivity investigations under various conditions, including pH, temperature, and solvent effects

  • Comprehensive spectroscopic characterization to establish definitive reference data

  • Crystal structure determination through X-ray crystallography to confirm three-dimensional arrangement

  • Solubility profiling in various solvent systems to inform formulation approaches

Biological Activity Screening

Given the diverse biological activities demonstrated by benzimidazole derivatives, screening 2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol for potential therapeutic effects represents a promising research direction. Targeted screening could include:

  • Antimicrobial activity against both Gram-positive and Gram-negative bacterial strains

  • Antifungal efficacy assessment

  • Enzyme inhibition assays for identified therapeutic targets

  • Cytotoxicity evaluation against cancer cell lines

  • Anti-inflammatory activity screening

  • Antiviral testing protocols

Such screening would contribute to the growing body of knowledge regarding structure-activity relationships in benzimidazole derivatives and potentially identify novel applications for this compound.

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